molecular formula C17H14N4O B2434325 N-([2,4'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034578-23-7

N-([2,4'-bipyridin]-4-ylmethyl)picolinamide

Cat. No. B2434325
CAS RN: 2034578-23-7
M. Wt: 290.326
InChI Key: PGPKSWNHAOWMTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of picolinamide has been reported in the literature . A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA) 2 .


Molecular Structure Analysis

The molecular structure of picolinamide is available in various databases . The IUPAC Standard InChI for picolinamide is InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H, (H2,7,9) .


Chemical Reactions Analysis

Picolinamide has been used in various chemical reactions. For instance, it has been used in a sequential reaction with benzaldehydes promoted by Pd(TFA) 2 to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of picolinamide can be found in various databases . The average mass of picolinamide is 122.125 Da and its monoisotopic mass is 122.048012 Da .

Scientific Research Applications

Safety and Hazards

According to the safety data sheet, picolinamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKSWNHAOWMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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